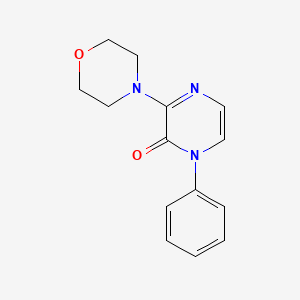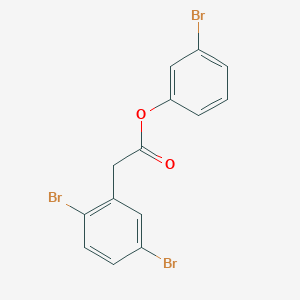
N-ethoxy-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethoxy-2-hydroxyacetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is known for its applications in organic synthesis and potential therapeutic uses.
作用機序
Target of Action
N-Ethoxy-2-hydroxyacetamide is a synthetic compound that is structurally similar to urea . Its primary target is the bacterial enzyme urease . Urease plays a crucial role in the metabolism of urea in bacteria, and its inhibition can disrupt bacterial growth and survival .
Mode of Action
This compound acts as an antagonist of urease . It reversibly inhibits the enzyme, preventing the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms . This leads to a decrease in pH and ammonia levels, creating conditions that are more favorable for the action of antimicrobial agents .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . By preventing the production of ammonia, this compound disrupts this pathway and its downstream effects, which include the regulation of pH and nitrogen metabolism in bacteria .
Result of Action
The action of this compound results in a decrease in the pH and ammonia levels in urine infected with urea-splitting organisms . This can enhance the effectiveness of antimicrobial agents, leading to a higher cure rate for urinary tract infections caused by these organisms .
準備方法
Synthetic Routes and Reaction Conditions: N-ethoxy-2-hydroxyacetamide can be synthesized through the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes.
化学反応の分析
Types of Reactions: N-ethoxy-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
N-ethoxy-2-hydroxyacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic uses, particularly in inhibiting bacterial enzymes.
Industry: Utilized in the synthesis of other industrial chemicals and materials.
類似化合物との比較
Acetohydroxamic Acid: Similar in structure and also inhibits urease.
Hydroxamic Acids: A class of compounds with similar functional groups and biological activities.
Uniqueness: N-ethoxy-2-hydroxyacetamide is unique due to its specific ethoxy and hydroxyacetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other hydroxamic acids.
特性
IUPAC Name |
N-ethoxy-2-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVKLPDPFCRRKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)





![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)
![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)
![[(6-chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B2411624.png)
